molecular formula CH4O B1365349 Methanol-18O CAS No. 5770-05-8

Methanol-18O

Cat. No.: B1365349
CAS No.: 5770-05-8
M. Wt: 34.042 g/mol
InChI Key: OKKJLVBELUTLKV-HQMMCQRPSA-N
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Description

Methanol-18O, also known as methyl alcohol-18O, is a unique form of methanol where the oxygen atom is the stable isotope oxygen-18 (18O). This isotope has a mass of 18, compared to the more common isotope, oxygen-16 (16O), which has a mass of 16. The molecular formula for this compound is CH3^18OH, and it has a molecular weight of 34.04 . This compound is particularly valuable in scientific research due to its isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol-18O can be synthesized from unlabelled methanol (CH3OH) through a process involving Mitsunobu esterification followed by hydrolysis. This method allows for the incorporation of the 18O isotope into the methanol molecule . The reaction conditions typically involve the use of modern, separation-friendly Mitsunobu reagents, which are tolerant of various functional groups.

Industrial Production Methods: On an industrial scale, this compound is produced by the hydrogenation of carbon monoxide in the presence of a catalyst, such as zinc oxide-chromic oxide, under high pressure and temperature . This method ensures high conversion rates and the incorporation of the 18O isotope into the methanol molecule.

Chemical Reactions Analysis

Types of Reactions: Methanol-18O undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to formaldehyde-18O (CH2^18O) and further to formic acid-18O (H^18COOH).

    Reduction: It can be reduced to methane-18O (CH4^18O) under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like hydrogen bromide (HBr) can be used for substitution reactions.

Major Products:

    Oxidation: Formaldehyde-18O and formic acid-18O.

    Reduction: Methane-18O.

    Substitution: Various alkyl halides depending on the substituent used.

Scientific Research Applications

Methanol-18O is extensively used in scientific research due to its isotopic labeling, which provides unique insights into various processes:

Mechanism of Action

The mechanism by which methanol-18O exerts its effects is primarily through its incorporation into various chemical and biological processes. The 18O isotope acts as a tracer, allowing researchers to follow the movement and transformation of methanol in different systems. This is particularly useful in studying metabolic pathways and reaction mechanisms. The molecular targets and pathways involved include enzymatic reactions where methanol is converted to formaldehyde and formic acid, providing insights into the kinetics and dynamics of these processes .

Comparison with Similar Compounds

Methanol-18O can be compared with other isotopically labeled methanol compounds, such as:

    Methanol-13C (CH3^13OH): Labeled with carbon-13 isotope.

    Methanol-17O (CH3^17OH): Labeled with oxygen-17 isotope.

    Methanol-d4 (CD3OD): Deuterated methanol, labeled with deuterium (D).

Uniqueness: this compound is unique due to the specific properties of the 18O isotope, which provides distinct advantages in tracer studies and isotopic labeling. The heavier isotope allows for more precise tracking and analysis in various scientific applications .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage this compound to gain deeper insights into chemical and biological processes, advancing knowledge and innovation in multiple fields.

Properties

IUPAC Name

methan(18O)ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-HQMMCQRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[18OH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480247
Record name Methanol-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.042 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-05-8
Record name Methanol-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanol-18O
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methanol-18O in chemical synthesis and analysis?

A1: this compound serves as a valuable tool for investigating reaction mechanisms. [, ] The presence of the heavy oxygen isotope (18O) allows researchers to track the fate of oxygen atoms during chemical reactions. This is particularly useful in understanding how molecules are formed or broken down. For example, in the study by [], this compound helped confirm that the oxygen atom in methyl methanesulfonate (MMS) originates from methanol and not methanesulfonic acid during MMS formation.

Q2: Can you elaborate on the findings of the study investigating the formation of methyl methanesulfonate (MMS) using this compound?

A2: The research presented in [] focuses on understanding the formation of methyl methanesulfonate (MMS) from the reaction between methanol and methanesulfonic acid (MSA). This reaction is particularly relevant in the pharmaceutical industry, where the presence of sulfonate esters like MMS is a concern due to their potential genotoxic properties. By using this compound, the researchers were able to confirm that the oxygen atom in MMS originates from methanol, indicating a C-O bond cleavage in methanol during the reaction. This finding contributes to a deeper understanding of sulfonate ester formation and helps in developing strategies to minimize their presence in pharmaceutical products.

Q3: Are there alternative methods to synthesize this compound?

A3: While the provided abstracts don't delve into alternative synthesis methods for this compound, [] emphasizes a "simple high yield synthesis." A more detailed exploration of the paper would be needed to understand the specific method and if alternative approaches are discussed within the full text.

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